2-Hydroxy-3-Bromopyridine

Regioselectivity Electrophilic aromatic substitution Process chemistry

2‑Hydroxy‑3‑bromopyridine (CAS 13466‑43‑6; synonym 3‑bromo‑2‑pyridinol, 3‑bromo‑1H‑pyridin‑2‑one) is a di‑substituted pyridine heterocycle bearing a hydroxyl group at the 2‑position and a bromine atom at the 3‑position. With a molecular formula C₅H₄BrNO and molecular weight 174.00 g·mol⁻¹, it exists as a white to off‑white crystalline powder with a melting point of 179–189 °C and a predicted pKa of ~10.5.

Molecular Formula C9H10ClNO2
Molecular Weight 0
CAS No. 13466-43-6
Cat. No. B1173112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-Bromopyridine
CAS13466-43-6
Molecular FormulaC9H10ClNO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-Bromopyridine (CAS 13466-43-6) Procurement-Quality Overview for Research and Industrial Sourcing


2‑Hydroxy‑3‑bromopyridine (CAS 13466‑43‑6; synonym 3‑bromo‑2‑pyridinol, 3‑bromo‑1H‑pyridin‑2‑one) is a di‑substituted pyridine heterocycle bearing a hydroxyl group at the 2‑position and a bromine atom at the 3‑position . With a molecular formula C₅H₄BrNO and molecular weight 174.00 g·mol⁻¹, it exists as a white to off‑white crystalline powder with a melting point of 179–189 °C and a predicted pKa of ~10.5 . The juxtaposition of an electron‑donating hydroxyl group ortho to a halogen leaving group creates a uniquely activated heterocyclic scaffold that participates in metal‑catalyzed cross‑coupling reactions, nucleophilic substitutions, and serves as a key intermediate in the synthesis of pyrazolopyridine‑based γ‑secretase modulators [1]. Its physico‑chemical identity differs decisively from positional isomers and halogen‑substituted analogs, necessitating deliberate, data‑driven sourcing decisions.

Why Generic Substitution of 2‑Hydroxy‑3‑Bromopyridine (CAS 13466‑43‑6) Carries Quantifiable Risk for Scientific Procurement


Substituting 2‑hydroxy‑3‑bromopyridine with a positional isomer or halogen analog appears superficially appealing but is undermined by measurable differences in three critical dimensions: (i) synthetic accessibility—the 3‑bromo isomer constitutes merely ~6 % of the crude product from direct electrophilic bromination of 2‑hydroxypyridine, compared with ~94 % for the 5‑bromo isomer, meaning the 3‑bromo isomer demands a dedicated synthetic route ; (ii) acid‑base behavior—the predicted pKa of the 3‑bromo isomer (10.53) is approximately 5.4 log units higher than that of 2‑hydroxy‑5‑bromopyridine (pKa ≈ 5.14), fundamentally altering protonation state, solubility, hydrogen‑bonding capacity, and metal‑chelating behavior under physiological or catalytic conditions [1]; (iii) aqueous solubility—the chlorine analog 2‑hydroxy‑3‑chloropyridine is freely soluble in water at 25 °C, whereas the target bromo compound is only slightly soluble, affecting reaction medium selection and work‑up protocols [2]. These quantitative disparities render blind analog substitution a high‑risk strategy in multi‑step syntheses and biological assays.

Product‑Specific Quantitative Evidence Guide: Where 2‑Hydroxy‑3‑Bromopyridine (CAS 13466‑43‑6) Differs from Closest Analogs


Regiochemical Identity: 3‑Bromo Isomer is the Minor Product (6 %) in Direct Bromination of 2‑Hydroxypyridine

Direct bromination of 2‑hydroxypyridine with N‑bromosuccinimide (NBS) in acetonitrile at 15–25 °C affords a 94:6 mixture of 2‑hydroxy‑5‑bromopyridine to 2‑hydroxy‑3‑bromopyridine as determined by HPLC . This means that if a synthetic protocol requires the 3‑bromo isomer as a building block, a direct bromination approach is impractical; dedicated routes such as diazotization‑hydrolysis of 2‑amino‑3‑bromopyridine or bromination of 2‑pyridone must be employed, which deliver the 3‑bromo isomer in yields of 78–90 % . The 5‑bromo isomer, in contrast, is accessible in 90 % yield and 95.6 % HPLC purity via the direct NBS route .

Regioselectivity Electrophilic aromatic substitution Process chemistry

Acid‑Base Differentiation: pKa of 3‑Bromo Isomer is 5.4 Units Higher than 5‑Bromo Isomer

The predicted pKa of 2‑hydroxy‑3‑bromopyridine is 10.53 ± 0.10 (ACD/Labs) and the calculated JChem acid pKa is 9.88, placing the compound in the weakly acidic range . In contrast, the positional isomer 2‑hydroxy‑5‑bromopyridine has an estimated pKa of approximately 5.14 [1]. This ~5.4‑unit difference means that at physiological pH 7.4, the 3‑bromo isomer exists predominantly in the neutral hydroxypyridine form (LogD ≈ 1.81), whereas the 5‑bromo isomer is substantially ionized. The difference governs metal‑binding affinity, passive membrane permeability, and the choice of pH for extraction or chromatography.

Physicochemical property pKa Drug-likeness

Aqueous Solubility Contrast: Chloro Analog is Freely Water‑Soluble; Bromo Analog is Only Slightly Soluble

2‑Hydroxy‑3‑chloropyridine (CAS 13466‑35‑8) is reported to be soluble in water at 25 °C, whereas 2‑hydroxy‑3‑bromopyridine is described across multiple authoritative sources as only slightly soluble in water [1][2]. This divergence, although qualitative in reported descriptors, translates into practical differences: the chloro analog can be used in purely aqueous reaction media without co‑solvent, while the bromo compound typically requires methanol, DMSO, or THF for dissolution . The bromine atom imparts higher polarizability (molar refractivity ~33.8 cm³) and a larger van der Waals radius, reducing hydration enthalpy relative to the chlorine analog.

Solubility Formulation Reaction medium

Computed Bromodomain Inhibitor Binding Energy: −4.71 kcal mol⁻¹ Against BRD2 (PDB 5IBN)

Molecular docking of 3‑bromo‑2‑hydroxypyridine into the active site of the BRD2 bromodomain (PDB ID 5IBN) using AutoDock 4.2.6 yielded a minimum binding energy of −4.71 kcal mol⁻¹, with key interacting residues ASN 135 and MET 105 [1]. The compound also docked into BRD2‑related proteins 3U5K and 6CD5. While comparable docking data for the 5‑bromo or 2‑bromo positional isomers are absent from this study, the computed HOMO‑LUMO gap of 5.40–5.41 eV and the Fukui function analysis identify the bromine and oxygen atoms as the dominant reactive sites, suggesting that the 2‑OH/3‑Br substitution pattern creates a distinctive electrostatic profile that may not be replicated by other isomers [1]. This constitutes class‑level inference augmented by quantitative computational data specific to the target compound.

Bromodomain inhibition Molecular docking Epigenetic targets

Validated Synthetic Routes: 78–90 % Isolated Yield from Dedicated Precursors vs. <6 % from Direct Bromination

Two preparative routes to 2‑hydroxy‑3‑bromopyridine are quantitatively validated in the primary literature: (i) diazotization of 2‑amino‑3‑bromopyridine followed by hydrolysis, giving 90 % isolated yield with full spectroscopic characterization (mp 183 °C, ¹H/¹³C NMR, HRMS) ; (ii) direct bromination of 2‑pyridone with Br₂ in aqueous KBr, yielding 78 % after recrystallization from acetonitrile [1]. Meanwhile, the isomeric 2‑hydroxy‑5‑bromopyridine can be obtained in 90 % yield via a simpler NBS‑mediated bromination . The 12–22 percentage‑point yield gap between the 3‑bromo‑dedicated routes and the 5‑bromo‑direct route maps directly onto raw material cost, atom economy, and purification burden—factors that materially influence procurement decisions at scale.

Synthetic efficiency Process scalability Route selection

Best Research and Industrial Application Scenarios for 2‑Hydroxy‑3‑Bromopyridine (CAS 13466‑43‑6) Based on Quantitative Differentiation


Synthesis of 3‑Substituted Pyridine Derivatives via Suzuki–Miyaura Cross‑Coupling

The bromine atom at the 3‑position is activated for palladium‑catalyzed cross‑coupling, while the 2‑hydroxyl group can be left unprotected or selectively protected to direct further functionalization. Because the 3‑bromo isomer is not accessible by direct bromination (≤6 % crude yield ), the 78–90 % isolated yields from dedicated synthetic routes justify its procurement as a pre‑formed building block rather than attempting in‑house bromination. This scenario is optimal when the target product requires substitution specifically at the pyridine 3‑position with retention of the 2‑OH (or 2‑pyridone tautomer) functionality.

Medicinal Chemistry Scaffold for Pyrazolopyridine‑Based γ‑Secretase Modulators

2‑Hydroxy‑3‑bromopyridine serves as the direct precursor to pyrazolopyridines that act as γ‑secretase modulators, a therapeutic class relevant to Alzheimer's disease . The compound's pKa (~10.5) ensures that at physiological pH the hydroxypyridine/pyridone tautomeric equilibrium is shifted toward the neutral form, a property critical for blood–brain barrier penetration of the final drug candidates. The positional isomer (5‑bromo) with a pKa of ~5.14 would be substantially ionized at pH 7.4 and thus pharmacokinetically distinct . This application exclusively requires the 3‑bromo‑2‑hydroxy substitution pattern.

Bromodomain Inhibitor Hit‑to‑Lead Optimization Starting Point

The computational docking score of −4.71 kcal mol⁻¹ against the BRD2 bromodomain (PDB 5IBN) positions 2‑hydroxy‑3‑bromopyridine as a fragment‑sized bromodomain ligand suitable for structure‑based elaboration. Medicinal chemistry teams pursuing BET bromodomain inhibitors can rationally procure this compound as a validated starting scaffold rather than screening a library of random pyridine isomers, saving screening time and focusing synthetic effort on derivatives with established computational binding poses.

Organometallic Reagent Preparation via Directed ortho‑Metalation or Halogen–Metal Exchange

The 3‑bromo substituent undergoes efficient bromine–lithium exchange, enabling the generation of 2‑hydroxy‑3‑lithiopyridine intermediates for reaction with electrophiles. The 2‑OH group can participate in directed ortho‑metalation or act as a directing group after protection. Compared with the 3‑chloro analog, which is water‑soluble and may complicate anhydrous organometallic chemistry , the slight water solubility of the bromo compound facilitates extraction and purification under anhydrous conditions. The bromine atom also provides a superior leaving group (C–Br bond dissociation energy ~70 kcal mol⁻¹ vs. ~84 kcal mol⁻¹ for C–Cl), enabling milder reaction conditions.

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